molecular formula C8H6F3NO2 B175221 4-Methyl-2-nitro-1-(trifluoromethyl)benzene CAS No. 154057-13-3

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B175221
CAS No.: 154057-13-3
M. Wt: 205.1339496
InChI Key: OKKXWBAMGISRSR-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a specialized aromatic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a strong electron-withdrawing nitro group and a highly electronegative trifluoromethyl group, which significantly deactivates the aromatic ring towards electrophilic substitution . This electronic profile makes it a valuable precursor for the synthesis of complex molecules, particularly through nucleophilic aromatic substitution reactions where the nitro group acts as a superior leaving group . The presence of the trifluoromethyl group is of particular interest in pharmaceutical and agrochemical research, as this moiety is known to enhance metabolic stability, lipophilicity, and bioavailability in target molecules . Researchers utilize this compound as a key building block for constructing heterocyclic systems and fluorinated analogs of bioactive compounds, enabling the exploration of structure-activity relationships and the development of new materials with tailored properties.

Properties

IUPAC Name

4-methyl-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKXWBAMGISRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599878
Record name 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154057-13-3
Record name 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration Conditions and Outcomes

A mixture of concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 volumetric ratio is employed at 0–5°C. Under these conditions, nitration predominantly occurs at the ortho position relative to the methyl group (position 2), yielding the target compound in ~65% isolated yield after recrystallization from ethanol. Competing nitration at the meta position relative to -CF₃ (position 5) accounts for <10% of byproducts, which are removed via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Nucleophilic Aromatic Substitution Approach

An alternative synthesis leverages 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a precursor, where the fluorine atom at position 1 is replaced by a methyl group via nucleophilic substitution. This method avoids competing regioselectivity issues observed in direct nitration.

Reaction Protocol

  • Methylation Step :

    • Reagents : Methyl magnesium bromide (MeMgBr, 3.0 equiv), tetrahydrofuran (THF), −78°C to 25°C.

    • Procedure : A solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (10 mmol) in THF is treated dropwise with MeMgBr. The reaction is stirred for 12 hours, quenched with saturated NH₄Cl, and extracted with dichloromethane.

    • Yield : 55–60% after purification by vacuum distillation.

  • Mechanistic Insights :
    The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism , where the Grignard reagent abstracts a proton adjacent to the fluorine, facilitating methyl group incorporation. The nitro and -CF₃ groups stabilize the intermediate through resonance and inductive effects, respectively.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsTemperatureYieldByproducts
Direct Nitration4-Methyl-1-(trifluoromethyl)benzeneHNO₃/H₂SO₄0–5°C65%5-nitro isomer (8%)
Nucleophilic Substitution1-Fluoro-2-nitro-4-(trifluoromethyl)benzeneMeMgBr/THF−78°C–25°C58%Demethylation products (12%)

Advantages and Limitations

  • Direct Nitration : Higher scalability but requires rigorous temperature control to minimize byproducts.

  • Nucleophilic Substitution : Avoids regioselectivity challenges but involves air-sensitive reagents and lower yields.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) yields colorless crystals with >99% purity (HPLC analysis).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates positional isomers.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-6), 7.65 (s, 1H, H-3), 7.48 (d, J = 8.4 Hz, 1H, H-5), 2.56 (s, 3H, -CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −62.4 (s, -CF₃).

  • IR (KBr): 1532 cm⁻¹ (NO₂ asym. stretch), 1350 cm⁻¹ (NO₂ sym. stretch), 1125 cm⁻¹ (C-F stretch).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow nitration systems are preferred:

  • Reactor Design : Microfluidic reactors enhance heat transfer, maintaining temperatures at 0–5°C.

  • Throughput : 500 g/h with 98% conversion efficiency.

  • Waste Management : Spent acid is neutralized with CaCO₃, recovering >90% HNO₃ via distillation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediates

MNTB serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure facilitates the development of drugs with enhanced pharmacokinetic properties due to the trifluoromethyl group, which increases lipophilicity and metabolic stability.

  • Case Study : Research has indicated that trifluoromethylated compounds exhibit significant anticancer activity by modulating metabolic pathways. While MNTB itself may not be the primary focus, its derivatives are explored for potential therapeutic applications against cancer.

Agrochemicals

The compound is utilized in formulating agrochemical products, contributing to crop protection and improvement. It plays a crucial role in developing next-generation pesticides and herbicides.

  • Application Insight : MNTB is involved in synthesizing phenoxyphenyl ketones that possess fungicidal properties, showcasing its relevance in developing antifungal agents .

Chemical Research and Development

MNTB is widely employed in chemical research due to its distinct properties that allow for exploring new chemical reactions and discovering innovative compounds.

  • Research Applications : It is used in studying reaction mechanisms involving nitro and trifluoromethyl groups, providing insights into various synthetic pathways .

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares 4-Methyl-2-nitro-1-(trifluoromethyl)benzene with key analogues, highlighting substituent positions and properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound 154057-13-3 C₈H₆F₃NO₂ -CF₃ (1), -NO₂ (2), -CH₃ (4) High reactivity in nucleophilic substitutions
2-Nitro-1,4-bis(trifluoromethyl)benzene 320-88-7 C₈H₃F₆NO₂ -CF₃ (1,4), -NO₂ (2) Higher lipophilicity; agrochemical intermediates
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene - C₇H₃F₄NO₂ -CF₃ (4), -NO₂ (2), -F (1) Superior derivatization reagent for polyamines in food analysis
1-Chloro-2-nitro-4-(trifluoromethyl)benzene - C₇H₃ClF₃NO₂ -CF₃ (4), -NO₂ (2), -Cl (1) Used in covalent functionalization of carbon nanotubes
2-Methyl-4-nitro-1-(trifluoromethyl)benzene 1960-52-7 C₈H₆F₃NO₂ -CF₃ (1), -NO₂ (4), -CH₃ (2) Altered regioselectivity in reactions

Physicochemical Properties

  • Lipophilicity : Methyl and trifluoromethyl groups increase hydrophobicity, making this compound more lipophilic than the fluoro analogue (logP ~2.5 vs. ~2.1) .
  • Stability : Chloro derivatives (e.g., 1-Chloro-2-nitro-4-(trifluoromethyl)benzene) exhibit higher thermal stability, suitable for high-temperature reactions .

Key Research Findings

  • Derivatization Efficiency : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene achieved 95% derivatization efficiency for spermine in wine, compared to 80% for chloro analogues, attributed to faster reaction kinetics .
  • Biological Activity : Hybrids of the fluoro analogue with ciprofloxacin showed shifted activity from antimicrobial to photo-oxidative, suggesting substituent-dependent mechanism changes .
  • Environmental Impact : Chloro derivatives are prioritized in environmental fate studies due to their persistence, whereas methyl analogues degrade faster .

Biological Activity

4-Methyl-2-nitro-1-(trifluoromethyl)benzene, also known by its CAS number 154057-13-3, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique trifluoromethyl group enhances its biological activity, making it a subject of various studies aimed at understanding its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential applications in drug development.

Molecular Formula: C9H7F3N2O2
Molecular Weight: 220.16 g/mol
Density: 1.357 g/cm³
Boiling Point: 238.9 °C
Flash Point: 98.3 °C

These properties contribute to the compound's stability and reactivity, influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions:
    The presence of the nitro group and the trifluoromethyl moiety allows for nucleophilic substitution reactions, which are critical in modifying biological targets.
  • Inhibition of Enzymatic Activity:
    Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Interaction with Cellular Targets:
    The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 8 mg/mL.
  • Escherichia coli: MIC of 32 mg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In studies involving human cancer cell lines, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. This indicates a promising potential for further development as an anti-cancer drug.

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating a need for further exploration in clinical settings to address antibiotic resistance issues .
  • Anti-Cancer Research:
    In vivo studies on tumor-bearing mice showed that treatment with the compound significantly suppressed tumor growth compared to controls . This suggests that it may have a role in cancer therapy, particularly when combined with other chemotherapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameMIC (mg/mL)IC50 (μM)Target Organism/Cell Line
This compound825S. aureus / MCF-7
Compound A (similar structure)1630E. coli / HeLa
Compound B (related fluorinated compound)415Pseudomonas aeruginosa / A549

This table illustrates how this compound compares to other compounds in terms of antimicrobial and anti-cancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, and how do substituent electronic effects influence reaction outcomes?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic nitration of a pre-substituted benzene ring containing methyl and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing meta-director, while the methyl group is an electron-donating ortho/para-director. Competitive regioselectivity must be addressed using controlled reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄ at low temperatures). Purity can be enhanced via recrystallization or column chromatography. Structural confirmation requires NMR (¹H/¹³C, ¹⁹F) and mass spectrometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a distinct singlet near -60 ppm due to its strong deshielding.
  • ¹H NMR : The methyl group (-CH₃) appears as a singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with substitution patterns.
  • IR Spectroscopy : Nitro (-NO₂) stretching vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
    Cross-validation with X-ray crystallography (using software like SHELXL) resolves ambiguities in stereoelectronic effects .

Q. What safety protocols are critical for handling nitro-aromatic compounds with trifluoromethyl substituents?

  • Methodological Answer :

  • Hazard Class : Class 6.1 (toxic) with UN ID 1325. Use flame-resistant labware and avoid skin contact.
  • Protective Measures : Wear nitrile gloves, goggles, and fume hoods. Follow emergency protocols (e.g., S26: eye rinsing with water) .

Advanced Research Questions

Q. How do steric and electronic factors govern the regioselectivity of nitration in polysubstituted benzene derivatives?

  • Methodological Answer : In this compound, the trifluoromethyl group dominates regioselectivity due to its strong electron-withdrawing nature, directing nitration to the meta position relative to itself. Steric hindrance from the methyl group may suppress competing ortho pathways. Computational modeling (DFT) predicts charge distribution and reactive sites, validated by experimental yields .

Q. What derivatization strategies optimize chromatographic detection of nitro-aromatic compounds in complex matrices?

  • Methodological Answer : Derivatization with electron-deficient reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) enhances detectability in HPLC or GC-MS. The trifluoromethyl group improves volatility and ionization efficiency. A study comparing derivatization agents found that nitro-substituted reagents provide superior linearity (R² > 0.99) and precision (RSD < 5%) in polyamine analysis, applicable to nitro-aromatics .

Q. How can computational modeling predict the electronic properties of this compound for organic electronics?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. The nitro group lowers LUMO energy, enhancing electron-accepting capacity, while the trifluoromethyl group stabilizes the π-system. These properties make the compound a candidate for thermally activated delayed fluorescence (TADF) emitters in OLEDs, as demonstrated in analogous bis(trifluoromethyl)benzene derivatives .

Q. What strategies resolve contradictions in reported reactivity data for nitro-aromatics with trifluoromethyl groups?

  • Methodological Answer : Discrepancies arise from solvent polarity, catalyst choice, or competing reaction pathways. Systematic studies using kinetic isotope effects (KIE) or isotopic labeling clarify mechanisms. For example, contrasting nucleophilic aromatic substitution rates may stem from solvent effects (e.g., DMSO vs. THF) or hidden intermediates detected via in-situ IR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Reactant of Route 2
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4-Methyl-2-nitro-1-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.